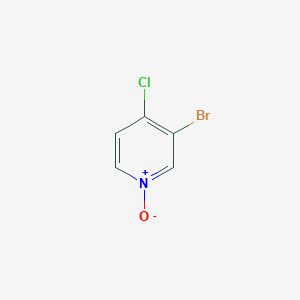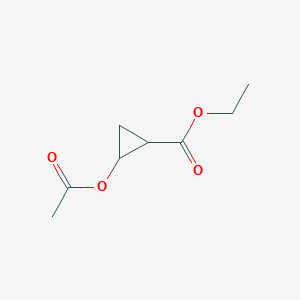
3-Bromo-4-hydroxysulfolane
Vue d'ensemble
Description
The compound of interest, 3-Bromo-4-hydroxysulfolane, is related to a class of chemicals that include sulfolane derivatives. These compounds are known for their utility in various chemical reactions and syntheses. The sulfolane moiety is a key structural feature that imparts unique chemical properties to these molecules, making them valuable in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related sulfolane derivatives has been explored in several studies. For instance, sulfolanethiols were synthesized from 3-sulfolene and 4-hydroxy-2-sulfolene using sodium hydrosulfide, which could then be oxidized to various disulfides . Additionally, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of heterocyclic compounds, which suggests that bromine-containing sulfolane derivatives could be synthesized through similar annulation reactions .
Molecular Structure Analysis
The molecular structure of sulfolane derivatives can be quite complex. For example, the crystal and molecular structure of a related compound, (+)-1-bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide, was determined using X-ray diffraction, revealing a helical chain of hydrogen bonds between hydroxyl and sulfinyl groups . This indicates that 3-Bromo-4-hydroxysulfolane may also exhibit interesting structural characteristics, potentially including similar hydrogen bonding patterns.
Chemical Reactions Analysis
Sulfolane derivatives participate in a variety of chemical reactions. The base-mediated cyclocondensation of salicylaldehydes and bromoallyl sulfones for the synthesis of sulfonylchromene derivatives is one such reaction . Moreover, the diastereoselective addition of phenylsulfonyl-substituted allylic bromides to aldehydes has been reported, which could be relevant to the reactivity of 3-Bromo-4-hydroxysulfolane . These studies demonstrate the versatility of sulfolane derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfolane derivatives are influenced by their molecular structure. For example, the crystal structure of a sulfonyl propan-2-yl dioxaborolane derivative was characterized, providing insights into the compound's properties . Although specific data on 3-Bromo-4-hydroxysulfolane is not provided, the properties of related compounds suggest that it would have unique characteristics valuable in synthetic applications. The stability and reactivity of these compounds can be tailored by modifying their functional groups, as seen in the derivatization of carboxylic acids using bromophenacyl triflate .
Applications De Recherche Scientifique
Synthesis and Derivatives
3-Bromo-4-hydroxysulfolane, a derivative of 3-sulfolenes, is pivotal in synthesizing multi-substituted 1,3-diene equivalents. These compounds have been increasingly used in the creation of molecules with biological applications. The review by Brant and Wulff (2015) elaborates on the methods for producing 3-sulfolene building blocks and their derivatives, highlighting their significant role in synthetic and medicinal chemistry, including the nucleophilic addition to 4-bromo-2-sulfolene (Brant & Wulff, 2015).
Catalysis and Chemical Reactions
Hanchate, Kumar, and Prabhu (2019) demonstrated the use of sulfoxonium ylide, related to sulfolane derivatives like 3-bromo-4-hydroxysulfolane, in Rh(III)-catalyzed domino C-H activation. This process synthesizes bromo lactones, which are crucial intermediates for photochromic dichroic materials, demonstrating the compound's utility in advanced chemical synthesis (Hanchate, Kumar, & Prabhu, 2019).
Applications in Polymer Chemistry
Matsumoto, Higashihara, and Ueda (2009) explored the use of sulfolane derivatives in the preparation of sulfonated poly(ether sulfone)s for fuel cell applications. This study highlights the role of such compounds in developing materials with specific properties like efficient proton conduction, crucial for energy-related applications (Matsumoto, Higashihara, & Ueda, 2009).
Propriétés
IUPAC Name |
4-bromo-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROXLRSVVHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942891 | |
| Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxysulfolane | |
CAS RN |
20688-40-8, 35330-57-5 | |
| Record name | NSC151000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)





